molecular formula C7H5ClN2S B160215 2-Amino-6-chlorobenzothiazole CAS No. 95-24-9

2-Amino-6-chlorobenzothiazole

Cat. No. B160215
CAS RN: 95-24-9
M. Wt: 184.65 g/mol
InChI Key: VMNXKIDUTPOHPO-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzothiazole is an off-white to light beige crystalline powder . It is known to yield fluorinated benzothiazolo [2,3-b]quinazoline-2H-ones analogues when subjected to microwave irradiation in the presence of 1-butyl-3-methylimidazolium and inorganic anions .


Synthesis Analysis

The synthesis of 2-Amino-6-chlorobenzothiazole involves a reaction with 2-amino-6-chlorobenzothiazole (1 mmol) or 2-amino-5-fluorobenzothiazole (1 mmol), acyl chloride (4 mmol), and triethylamine (1 mL) as a binding agent, using dioxane (10 mL) as the solvent . Another method involves the cyclization of 3-chloro-4-fluoroaniline and potassium thiocyanate in the presence of catalytic bromine .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chlorobenzothiazole can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2-Amino-6-chlorobenzothiazole undergoes a series of reactions when irradiated with a microwave in the presence of 1-butyl-3-methylimidazolium and inorganic anions, yielding fluorinated benzothiazolo [2,3-b]quinazoline-2H-ones analogues . It also has a synergistic effect on the inhibitive performance of propargyl alcohol during the corrosion of mild steel in boiling HCl solution .


Physical And Chemical Properties Analysis

2-Amino-6-chlorobenzothiazole is insoluble in water. It has a melting point of 160 - 163°C and a boiling point of 344°C. Its partition coefficient is 2.49 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole and its derivatives, including 2-Amino-6-chlorobenzothiazole, play a very important role in medicinal chemistry or synthesis of new drugs .
    • They possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
    • The benzothiazole nucleus found to play an important role as antimicrobial, anti-inflammatory, anticancer and antidiabetic agent .
  • Cancer Research

    • Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects .
    • The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments .
    • It significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
  • Bioorthogonal Ligation and Bioluminescent Imaging

    • 2-Amino-6-chlorobenzothiazole is a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
  • Synthesis of Other Compounds

    • 6-Aminobenzothiazole can be prepared from 6-nitrobenzothiazole via sonochemical reduction method .
    • It may be used in the synthesis of 1- (6-amino-benzothiazolyl)-3-chloro-5-methoxytriazine and 6- [ (4- N, N- dimethylaminophenyl)diazenyl]benzothiazole .
  • Antimicrobial Studies

    • New novel derivatives of 2-Amino-6-chlorobenzothiazole have been synthesized and evaluated for their antimicrobial studies .
    • These derivatives have shown significant activity against Klebsiella pneumoniae, Proteus vulgaris, Bacillus subtilis .
  • Corrosion Inhibition

    • 2-Amino-6-chlorobenzothiazole has been found to have a synergistic effect on the inhibitive performance of propargyl alcohol during corrosion of mild steel in boiling HCl solution .
  • Synthesis of Fluorinated Benzothiazoloquinazoline-2H-Ones

    • 2-Amino-6-chlorobenzothiazole, when irradiated in a microwave in the presence of 1-butyl-3-methylimidazolium and inorganic anions, yields fluorinated benzothiazoloquinazoline-2H-ones .
  • Bioorthogonal Ligation and Bioluminescent Imaging

    • 2-Amino-6-chlorobenzothiazole is a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
  • Synthesis of Other Compounds

    • 6-Aminobenzothiazole can be prepared from 6-nitrobenzothiazole via a sonochemical reduction method .
    • It may be used in the synthesis of 1-(6-amino-benzothiazolyl)-3-chloro-5-methoxytriazine and 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole .
  • Synthesis of Fluoro-Benzothiazole Derivatives

    • 2-Amino-6-chlorobenzothiazole has been used in the synthesis of fluoro-benzothiazole derivatives .
    • These derivatives have been screened for antibacterial, antifungal, and anti-inflammatory activity .
  • Development of Chemical Probes

    • 2-Amino-6-chlorobenzothiazole is a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
  • Synthesis of 6-Aminobenzothiazole

    • 6-Aminobenzothiazole can be prepared from 6-nitrobenzothiazole via a sonochemical reduction method .
    • It may be used in the synthesis of 1-(6-amino-benzothiazolyl)-3-chloro-5-methoxytriazine and 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole .

properties

IUPAC Name

6-chloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXKIDUTPOHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059120
Record name 2-Benzothiazolamine, 6-chloro-
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Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzothiazole

CAS RN

95-24-9
Record name 2-Amino-6-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-benzothiazolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolamine, 6-chloro-
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Record name 2-Benzothiazolamine, 6-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorobenzothiazol-2-ylamine
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Record name 6-CHLORO-2-BENZOTHIAZOLAMINE
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Synthesis routes and methods

Procedure details

186.5 parts of 4-chlorophenylthiourea were suspended with stirring in 850 parts of chlorobenzene, and 185 parts of sulfuryl chloride were added uniformly with stirring at a temperature of 40°-45° C. within about 3 hours. After the immediately starting gas development had ceased, the suspension formed which could be stirred with difficulty only was liberated from the chlorobenzene by steam distillation. The remaining suspension of 2-amino-6-chlorobenzothiazolium chloride was adjusted to pH 8 with 25% ammonia solution, thus causing the crude 2-amino-6-chlorobenzothiazole to agglomerate to a tacky mass. By decantation and drying, 146.3 parts of 2-amino-6-chlorobenzothiazole containing about 85% of pure product were obtained (=124.4 parts of 100% product, 67.4% of th.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
JE Drake, MB Hursthouse, P Kriplani… - Main Group …, 2009 - content.iospress.com
… A mixture of 2-amino-6-chlorobenzothiazole (1.80g; 9.75mmol) and N,Ndimethylaminobenzaldehyde (1.49 g, 9.99 mmol) in anhydrous ethanol (25 ml) was refluxed for 4 h. Solvent was …
Number of citations: 2 content.iospress.com
SS Jovičić Milić, M Antonijević, ĐS Petrović, VV Jevtić… - 2023 - scidar.kg.ac.rs
… However, another investigated complex - di(2-amino6-chlorobenzothiazole)dichloridopalladate(II) (C2) showed better binding affinity towards CT-DNA and at the same time lower …
Number of citations: 0 scidar.kg.ac.rs
T Yabuuchi, M HISAKI, R KIMURA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… 4-thiocyanatoanilines (A) and 2-amino-6-chlorobenzothiazole (B) were prepared by the … -substituted 4thiocyanatoanilines (A) and 2-amino-6-chlorobenzothiazole (B). The general …
Number of citations: 4 www.jstage.jst.go.jp
MA Quraishi, MAS Ahmad… - Bulletin of …, 1997 - cecri.csircentral.net
… In the present work we have studied the effect of 2-amino-6chlorobenzothiazole (ACLBT) on inhibitive performance of propargyl alcohol (PA) on mild steel corrosion in 15% HCI which is …
Number of citations: 17 cecri.csircentral.net
MA Quraishi, MA Wajid Khan, M Ajmal… - Journal of applied …, 1996 - Springer
… Compounds such as 2-aminobenzothiazole (ABT), 2-amino-6-chlorobenzothiazole (ACLBT), 2-amino-6-methyl benzothiazole (AMEBT) and 2-amino-6-methoxy benzothiazole (…
Number of citations: 84 link.springer.com
藪内隆弘, 久木正勝, 木村隆一 - Chemical and Pharmaceutical Bulletin, 1975 - jlc.jst.go.jp
In order to examine their antimicrobial activity, new N-derivatives of chlorine-substituted 4-thiocyanatoanilines (A) and 2-amino-6-chlorobenzothiazole (B) were prepared by the reaction …
Number of citations: 3 jlc.jst.go.jp
S Bonde, D Vedala, S Bonde - Journal of Pharmacy Research, 2015
Number of citations: 5
M González‐Álvarez, G Alzuet, J Borrás… - Zeitschrift für …, 2003 - Wiley Online Library
Copper(II) complexes of new N‐benzothiazole sulfonamides (HL1= N‐2‐(benzothiazole)naphtalensulfonamide and HL2 = N‐2‐(6‐chlorobenzothiazole)toluenesulfonamide) with …
Number of citations: 9 onlinelibrary.wiley.com
AR Baraskar, RP Sonawane - 2022 - wjpr.s3.ap-south-1.amazonaws.com
… In accordance with Scheme 1, the condensation of 2-amino-6-chlorobenzothiazole (1) with various substituted aldehydes (2a-e) results in Schiff bases (3a-e) when glacial acetic acid is …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
MA Quraishi, MAW Khan, M Ajmal… - British Corrosion …, 1997 - Taylor & Francis
… and three of its 6-substituted derivatives, namely 2-amino-6chlorobenzothiazole … where R is H for aminobenzothiazole (ABT), R is CI for 2-amino-6-chlorobenzothiazole (ACLBT), R is …
Number of citations: 6 www.tandfonline.com

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